molecular formula C24H26N6O3S B2430037 5-((4-Benzylpiperazin-1-yl)(4-nitrophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898367-38-9

5-((4-Benzylpiperazin-1-yl)(4-nitrophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No. B2430037
CAS RN: 898367-38-9
M. Wt: 478.57
InChI Key: DZFVIHRBZANHQO-UHFFFAOYSA-N
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Description

5-((4-Benzylpiperazin-1-yl)(4-nitrophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C24H26N6O3S and its molecular weight is 478.57. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Applications

Synthesis and Antimicrobial Activities Novel 1,2,4-triazole derivatives have been synthesized and screened for antimicrobial activities. Some of these derivatives showed good or moderate activities against various microorganisms, indicating potential for developing new antimicrobial agents. Specifically, 4-chlorophenyl, 4-aminophenyl, 4-nitrophenyl, and 3-pyridyl substituents in the thiadiazole ring exhibited significant inhibition of bacterial and fungal growth, nearly equivalent to standard antimicrobial compounds. This research underlines the potential of triazole derivatives as a basis for new antimicrobial drugs (Bektaş et al., 2007), (Reddy et al., 2010), (Taha, 2008).

Antimicrobial and Antifungal Activity of Novel Compounds A series of novel compounds have been synthesized and shown to possess antimicrobial and antifungal activities. These compounds have potential applications in treating infections caused by bacteria and fungi, offering alternatives to existing antimicrobial and antifungal agents (Badr & Barwa, 2011), (Asghari et al., 2016).

Biological Activity and Therapeutic Applications

Antitumor Activity Compounds derived from 1,2,4-triazole have shown promising antitumor activities against human lung and hepatocellular carcinoma cell lines. This indicates the potential of these compounds as a basis for developing new cancer therapies (Gomha et al., 2017).

Inhibitory Activity and Enzyme Interactions Certain derivatives of 1,2,4-triazole have been evaluated for their inhibitory activity against specific enzymes and have shown potential in this area. This suggests possible applications in developing enzyme-targeted therapies or as tools in biological research (Özil et al., 2018).

Pharmacokinetic Properties Studies on the pharmacokinetic properties of certain 1,2,4-triazole derivatives provide insights into their bioavailability and elimination rates, important factors in drug development and optimization for therapeutic use (Blazhennikova et al., 2015).

Enzyme Inhibition and Potential Therapeutic Uses

Glucosidase Inhibitors and Antioxidant Activity Derivatives of benzimidazole containing piperazine or morpholine skeletons have shown in vitro antioxidant activities and significant α-glucosidase inhibitory potential, indicating their potential use in managing conditions like diabetes or as antioxidants (Özil et al., 2018).

Serotonin Receptor Ligands Some synthesized 1,2,4-triazole derivatives have shown preferential affinity for the 5-HT1A serotonin receptor, suggesting potential applications in the development of drugs for neurological or psychiatric disorders (Salerno et al., 2004).

Positive Inotropic Agents Certain synthesized derivatives have exhibited better in vitro positive inotropic activity than existing drugs, indicating their potential as heart medications (Wu et al., 2013).

properties

IUPAC Name

5-[(4-benzylpiperazin-1-yl)-(4-nitrophenyl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N6O3S/c1-2-20-25-24-29(26-20)23(31)22(34-24)21(18-8-10-19(11-9-18)30(32)33)28-14-12-27(13-15-28)16-17-6-4-3-5-7-17/h3-11,21,31H,2,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZFVIHRBZANHQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)[N+](=O)[O-])N4CCN(CC4)CC5=CC=CC=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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